7-Fluoro-6-nitroquinazoline-2,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FN5O2 |
|---|---|
Molecular Weight |
223.16g/mol |
IUPAC Name |
7-fluoro-6-nitroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H6FN5O2/c9-4-2-5-3(1-6(4)14(15)16)7(10)13-8(11)12-5/h1-2H,(H4,10,11,12,13) |
InChI Key |
OWEWOOGZKCQWHW-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(N=C2N)N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(N=C2N)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro 6 Nitroquinazoline 2,4 Diamine and Analogs
Strategic Approaches to Quinazoline (B50416) Nucleus Construction
The formation of the quinazoline ring system is the foundational step in the synthesis of 7-fluoro-6-nitroquinazoline-2,4-diamine. Both classical and modern synthetic methods are employed to achieve this, with an increasing emphasis on efficiency and atom economy.
Classical and Modern Synthetic Routes
Historically, the synthesis of the quinazoline nucleus was first reported in 1869. chemicalbook.com A common and enduring method for constructing the quinazolin-4(3H)-one core, a frequent precursor to further functionalized quinazolines, is the Niementowski quinazoline synthesis. This reaction involves the condensation of anthranilic acids with amides. chemicalbook.com
A prevalent modern approach to constructing the quinazoline framework, particularly for derivatives like the target compound, often starts with appropriately substituted anthranilic acid derivatives. For instance, a synthetic route to a key intermediate, 4-chloro-7-fluoro-6-nitroquinazoline, commences with 2-amino-4-fluorobenzoic acid. google.com This starting material undergoes cyclization with formamidine (B1211174) acetate (B1210297) in a solvent like ethylene (B1197577) glycol monomethyl ether (EGME) under reflux conditions to yield 7-fluoro-4-hydroxyquinazoline. google.com This initial cyclization builds the fundamental quinazoline structure which can then be further elaborated.
Another classical approach involves the reaction of 2-aminobenzonitriles with various reagents. For example, the cyclization of 2-amino-5-nitrobenzonitrile (B98050) with guanidine (B92328) carbonate can be used to directly form a 2,4-diamino-6-nitroquinazoline (B1584899) analog, highlighting a direct route to the desired diamino substitution pattern.
Transition-Metal-Catalyzed Reactions for Quinazoline Formation
Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolines, offering advantages such as milder reaction conditions and broader functional group tolerance. nih.govnih.gov These reactions often involve C-H activation, cross-coupling, or cyclization reactions.
Palladium-catalyzed reactions are particularly prominent. For instance, palladium(0)-catalyzed organozinc chemistry has been utilized for the synthesis of 2,4-diamino-6-arylmethylquinazolines. While not a direct synthesis of the target compound, this methodology demonstrates the utility of palladium catalysis in constructing complex quinazoline derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming C-N bonds and is widely used for the amination of haloquinazolines to introduce amino substituents. nih.gov
Copper-catalyzed reactions also provide efficient routes to quinazolinones. One-pot tandem multi-component approaches using copper catalysts can assemble quinazolines from simple starting materials. For example, a Cu(I)-catalyzed domino strategy can synthesize 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and aldehydes, benzyl (B1604629) alcohols, or methyl arenes. researchgate.net
One-Pot Synthetic Methodologies
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for quinazoline derivatives. These methods combine multiple reaction steps into a single reaction vessel without the isolation of intermediates.
One such example is the one-pot synthesis of quinazolinone derivatives through the condensation of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation, which can lead to higher yields in shorter reaction times compared to traditional methods. google.com Furthermore, a one-pot, three-component annulation approach for the synthesis of quinazoline derivatives from benzaldehydes, benzylamines, and anilines has been demonstrated.
More relevant to the target compound, a one-pot method has been developed to convert 7-fluoro-6-nitroquinazolin-4(3H)-one into a key intermediate for kinase inhibitors by sequentially performing chlorination, amination, and alkoxy substitution in a single vessel, thereby avoiding the isolation of the intermediate 4-chloro-7-fluoro-6-nitroquinazoline. scispace.com
Introduction and Functionalization of Substituents on the Quinazoline Ring
Once the quinazoline nucleus is formed, the next critical phase is the introduction and manipulation of substituents at specific positions on the ring to arrive at the final target compound.
Methods for Fluoro Substitution at the 7-Position
The introduction of a fluorine atom at the 7-position of the quinazoline ring is most commonly achieved by starting with a pre-fluorinated precursor. The synthesis of 7-fluoro-4-hydroxyquinazoline, a precursor to the target molecule, typically begins with 2-amino-4-fluorobenzoic acid. google.comscispace.com This strategy ensures the fluorine atom is correctly positioned from the outset.
While direct fluorination of an existing quinazoline ring is less common, modern fluorination methods are continually being developed. However, for a specific isomer like the 7-fluoro derivative, starting with a fluorinated building block is generally the most regioselective and efficient approach.
Strategies for Nitro Group Introduction at the 6-Position
The nitration of the quinazoline ring is a well-established electrophilic aromatic substitution. The benzene (B151609) portion of the quinazoline ring is more susceptible to electrophilic attack than the pyrimidine (B1678525) ring. The general order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7.
Specifically, for the synthesis of 7-fluoro-6-nitro-4-hydroxyquinazoline, the precursor 7-fluoroquinazolin-4(3H)-one is treated with a mixture of concentrated sulfuric acid and fuming nitric acid. nih.gov This reaction is typically heated to facilitate the introduction of the nitro group at the 6-position. The electron-donating character of the nitrogen at position 1 and the oxygen at position 4 directs the incoming electrophile, and the presence of the fluorine at position 7 also influences the regioselectivity, favoring substitution at the adjacent 6-position.
A similar nitration step is employed in the synthesis of 4,7-dichloro-6-nitroquinazoline, where 7-chloro-4-hydroxyquinazoline (B189423) is nitrated using a mixture of nitric and sulfuric acids. researchgate.net This demonstrates the general applicability of this method for introducing a nitro group at the 6-position of the quinazoline core.
Synthetic Scheme Overview
A plausible synthetic route to this compound can be constructed based on the methodologies described.
Table 1: Plausible Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | 2-Amino-4-fluorobenzoic acid | Formamidine acetate, EGME, reflux | 7-Fluoro-4-hydroxyquinazoline | google.com |
| 2 | 7-Fluoro-4-hydroxyquinazoline | Conc. H₂SO₄, fuming HNO₃, heat | 7-Fluoro-6-nitro-4-hydroxyquinazoline | nih.gov |
| 3 | 7-Fluoro-6-nitro-4-hydroxyquinazoline | Thionyl chloride (SOCl₂), DMF (cat.) | 4-Chloro-7-fluoro-6-nitroquinazoline | google.com |
| 4 | 4-Chloro-7-fluoro-6-nitroquinazoline | Ammonia or a protected amine source | 4-Amino-7-fluoro-6-nitroquinazoline derivative | General amination knowledge |
| 5 | 4-Amino-7-fluoro-6-nitroquinazoline derivative | Conversion of the 2-position (e.g., via a 2-chloro intermediate) followed by amination | This compound | Inferred from analog synthesis |
Alternatively, building the 2,4-diamino functionality early is also a viable strategy, as demonstrated by the synthesis of 6-nitroquinazoline-2,4-diamine from 2-amino-5-nitrobenzonitrile and guanidine carbonate. A similar approach starting with a fluorinated analog could potentially lead to the target compound more directly.
Synthesis of Quinazolinone and Nitroquinazolinone Precursors
The synthesis of the target diamine often begins with the construction of a quinazolinone or nitroquinazolinone precursor. These intermediates are fundamental building blocks that undergo subsequent chemical transformations.
A common route to quinazolinone precursors involves the cyclization of appropriately substituted anthranilic acid derivatives. For instance, 7-fluoro-4-hydroxy quinazoline can be synthesized from 2-amino-4-fluorobenzoic acid and formamidine acetate in a solvent like ethylene glycol monomethyl ether. google.com This intermediate can then be nitrated to introduce the nitro group at the 6-position, yielding 7-fluoro-6-nitro-4-hydroxy quinazoline. google.com It is crucial to control the nitration conditions to ensure the desired regioselectivity, as the formation of isomers is possible. google.com
Another approach involves the direct nitration of a pre-formed quinazolinone. For example, 7-fluoroquinazolin-4(3H)-one can be treated with a mixture of concentrated sulfuric acid and fuming nitric acid to produce 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.govresearchgate.net This method is effective but requires careful handling of strong acids.
The synthesis of quinazolinones can also be achieved through various other methods, including the reaction of 2-aminobenzamides with aldehydes or other carbonyl compounds. acs.org Metal-catalyzed approaches, such as those employing copper or palladium, have also been developed to facilitate the construction of the quinazoline ring system under milder conditions. nih.gov
The table below summarizes some key quinazolinone precursors and their synthetic origins.
| Precursor Compound | Starting Materials | Key Reaction Type | Reference(s) |
| 7-Fluoro-4-hydroxy quinazoline | 2-Amino-4-fluorobenzoic acid, Formamidine acetate | Cyclization | google.com |
| 7-Fluoro-6-nitro-4-hydroxy quinazoline | 7-Fluoro-4-hydroxy quinazoline | Nitration | google.com |
| 7-Fluoro-6-nitroquinazolin-4(3H)-one | 7-Fluoroquinazolin-4(3H)-one | Nitration | nih.govresearchgate.net |
| Quinazoline-2,4-diones | 2-Aminobenzamides, Di-tert-butyl dicarbonate | Metal-free heterocyclization | acs.org |
Formation of the Quinazoline-2,4-diamine (B158780) Moiety
Once the desired quinazolinone or nitroquinazolinone precursor is obtained, the next critical step is the introduction of the amino groups at the C-2 and C-4 positions to form the quinazoline-2,4-diamine core.
Amination Reactions at the C-2 and C-4 Positions
The conversion of a 4-oxo group to a 4-amino group is a common transformation in quinazoline chemistry. This is often achieved by first converting the 4-oxo group into a more reactive leaving group, such as a 4-chloro group, by treatment with a chlorinating agent like phosphorus oxychloride or thionyl chloride. google.comnih.gov The resulting 4-chloroquinazoline (B184009) can then readily undergo nucleophilic substitution with an appropriate amine to introduce the 4-amino substituent. nih.gov
Direct amination at the C-2 and C-4 positions can be more challenging. However, methods for the direct synthesis of 2,4-diaminoquinazolines from anthranilonitriles have been reported. acs.org These methods often involve the reaction of the anthranilonitrile with a source of the C-2 and N-1, N-3 atoms, such as guanidine carbonate. nih.gov
Synthetic Strategies for Quinazoline Diamines via Nitro-Containing Precursors
The presence of a nitro group on the quinazoline ring can influence the synthetic strategy. For the synthesis of 6-nitroquinazoline-2,4-diamine, a common approach is the cyclization of 2-amino-5-nitrobenzonitrile with guanidine carbonate. nih.gov This method directly installs the diamine functionality while retaining the nitro group.
In a multi-step synthesis, a nitro-substituted quinazolinone can be converted to the corresponding diamine. For example, a nitro-substituted quinazolinone can first be chlorinated at the C-4 position and then reacted with an amine to introduce the 4-amino group. nih.gov Subsequent reduction of the nitro group to an amino group can then be performed, if desired, using standard reducing agents like palladium on carbon with hydrazine (B178648) hydrate. nih.gov
The following table outlines synthetic strategies for forming the quinazoline diamine moiety.
| Target Moiety | Precursor | Key Reagents/Steps | Reference(s) |
| 4-Aminoquinazoline | 4-Quinazolinone | 1. POCl₃ or SOCl₂ 2. Amine | google.comnih.gov |
| 2,4-Diaminoquinazoline | Anthranilonitrile, Guanidine carbonate | Cyclization | nih.govacs.org |
| 6-Nitroquinazoline-2,4-diamine | 2-Amino-5-nitrobenzonitrile, Guanidine carbonate | Cyclization | nih.gov |
Analytical Techniques for Synthetic Characterization in Research
The unambiguous identification and characterization of synthesized compounds are paramount in chemical research. A combination of spectroscopic and chromatographic techniques is typically employed to confirm the structure and purity of this compound and its intermediates.
Spectroscopic Characterization (e.g., NMR, HRMS, FTIR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, the ¹H NMR spectrum of a quinazolinone derivative would show characteristic signals for the aromatic protons and the N-H proton. acs.org
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This technique is invaluable for confirming the identity of a newly synthesized compound. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. thermofisher.com For example, the FTIR spectrum of a quinazolinone would show a characteristic absorption for the amide carbonyl group. acs.org
The table below presents typical spectroscopic data for a related precursor, 7-fluoro-6-nitroquinazolin-4(3H)-one. researchgate.net
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic and N-H protons. |
| ¹³C NMR | Resonances for the carbon atoms of the quinazoline ring system. |
| HRMS | Accurate mass measurement confirming the elemental formula C₈H₄FN₃O₃. |
| FTIR | Characteristic absorption for the C=O stretching of the quinazolinone. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal lattice. For 7-fluoro-6-nitroquinazolin-4(3H)-one, it reveals a nearly planar quinazolinone moiety with the nitro group slightly twisted out of the plane. nih.govresearchgate.net |
Chromatographic Purification Techniques
Following a chemical reaction, the desired product is often present in a mixture with starting materials, byproducts, and reagents. Chromatographic techniques are essential for separating and purifying the target compound.
Column chromatography is a widely used method for purifying compounds on a preparative scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is passed through the column to elute the components at different rates based on their polarity. nih.gov
Thin-layer chromatography (TLC) is a quick and convenient analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. jove.com
For some compounds, recrystallization can be an effective purification method, where the crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out. nih.gov
Mechanistic Insights and Biological Target Modulation in Vitro Studies
Cellular and Subcellular Target Identification
Based on studies of its core scaffold, 7-Fluoro-6-nitroquinazoline-2,4-diamine is predicted to engage multiple intracellular targets. The electron-deficient aromatic system, enhanced by the nitro group at C6 and fluorine at C7, is thought to promote binding to proteins and DNA. Derivatives of 2,4-diaminoquinazoline have been identified as inhibitors of several key cellular proteins.
These targets include:
Enzymes: A primary mode of action for this compound class is enzyme inhibition, including kinases, reductases, and heat shock proteins. nih.govsemanticscholar.orgnih.gov
Structural Proteins: Analogues have been shown to interfere with the polymerization of tubulin, a critical component of the cytoskeleton. umich.edu
Signaling Complexes: The scaffold can disrupt protein-protein interactions within signaling cascades, such as the Wnt/β-catenin pathway by targeting Lymphoid enhancer-binding factor 1 (Lef1). nih.govnih.gov
Nucleic Acids: Certain 2,4-disubstituted quinazolines have demonstrated the ability to bind to DNA, which can lead to the inhibition of replicative enzymes like topoisomerases. semanticscholar.org
Enzyme Inhibition Profiling
The 2,4-diaminoquinazoline structure is a privileged scaffold for designing enzyme inhibitors, a characteristic expected to be retained by this compound.
The quinazoline (B50416) core is a cornerstone in the development of kinase inhibitors. The precursor to the diamine compound, 7-Fluoro-6-nitroquinazolin-4(3H)-one, is explicitly used as an intermediate in the synthesis of multi-targeted Raf kinase inhibitors. nih.gov The 6-nitro group is particularly valuable as it can be chemically reduced to an amine, providing a point of attachment for pharmacophores designed to target the ATP-binding pocket of kinases.
Studies on related 2,4-diaminoquinazoline derivatives have identified potent inhibitory activity against several kinases:
p21-activated kinase 4 (PAK4): A library of 2,4-diaminoquinazoline derivatives was synthesized and found to be potent PAK4 inhibitors. Compound 9d from this series exhibited an IC₅₀ value of 0.033 μM. nih.gov
Epidermal Growth Factor Receptor (EGFR): Quinazoline-based drugs are known to exert antitumor activity through the inhibition of receptor tyrosine kinases, with EGFR being a prominent target. semanticscholar.org
Heat Shock Protein 90 (Hsp90): Novel 2,4-diaminoquinazoline derivatives have been evaluated as Hsp90 inhibitors. Hsp90 is a molecular chaperone essential for the stability and function of many kinases. Inhibition of Hsp90 leads to the degradation of its client proteins, such as Her2. nih.gov
| Target Kinase | Compound Class | Reported Activity | Reference |
|---|---|---|---|
| p21-activated kinase 4 (PAK4) | 2,4-Diaminoquinazoline derivatives | IC₅₀ = 0.033 µM for lead compound | nih.gov |
| Raf Kinase | Derivatives of 7-fluoro-6-nitroquinazolin-4(3H)-one | Serves as a key synthetic intermediate | nih.gov |
| EGFR | Quinazoline derivatives | Identified as a primary target | semanticscholar.org |
The 2,4-diamino substitution pattern is a classic feature of antifolates, which inhibit dihydrofolate reductase (DHFR). mdpi.com DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a metabolite essential for the synthesis of purines and thymidylate. mdpi.com Compounds with a diaminoquinazoline or the closely related diaminopyrimidine core act as structural analogues of the DHFR substrate, dihydrofolate. nih.govnih.gov
While direct IC₅₀ values for this compound against DHFR are not available, numerous studies on analogous compounds confirm the potential for this activity. For instance, various 2,4-diamino-5-substituted-quinazolines have been explored as DHFR inhibitors. semanticscholar.org The development of such lipophilic, nonclassical antifolates is a strategy to overcome resistance to traditional drugs like methotrexate. mdpi.com
The versatile 2,4-diamino scaffold has been implicated in the inhibition of other enzymes beyond kinases and reductases.
GTP cyclohydrolase I (GCH1): The structurally related compound 2,4-Diamino-6-hydroxypyrimidine is a known inhibitor of GCH1, an enzyme involved in the synthesis of tetrahydrobiopterin, a cofactor for nitric oxide synthase. rndsystems.com
Topoisomerases: The anticancer activity of some quinazoline-based drugs is linked to their ability to bind DNA and inhibit topoisomerases, enzymes that manage the topology of DNA during replication. semanticscholar.org
Receptor Interaction and Modulation Studies
While this compound class is primarily recognized for inhibiting intracellular enzymes, some derivatives have been shown to modulate signaling pathways through interactions with non-enzymatic proteins. Research has shown that 2,4-diaminoquinazoline acts as a selective inhibitor of the Wnt/β-catenin signaling pathway. nih.govnih.gov It achieves this by targeting the transcription factor Lymphoid enhancer-binding factor 1 (Lef1), preventing it from complexing with β-catenin and initiating the transcription of target genes. nih.gov
Cellular Pathway Perturbation Analyses
The inhibition of specific molecular targets by this compound and its analogues leads to the disruption of major cellular signaling pathways.
Wnt/β-catenin Pathway: As an inhibitor of the Lef1/β-catenin interaction, 2,4-diaminoquinazoline suppresses the expression of Wnt target genes like AXIN2, MYC, and LGR5. nih.govnih.gov This leads to the suppression of cancer cell growth and invasion. nih.gov
Kinase-Mediated Pathways: Inhibition of kinases like PAK4 perturbs downstream signaling, such as the PAK4-LIMK1 pathway, which is involved in cell cycle progression, migration, and invasion. nih.gov Inhibition of EGFR or Raf would disrupt the MAPK/ERK pathway, which is central to cell proliferation and survival.
Folate Metabolism: By inhibiting DHFR, the compound would disrupt the folate pathway, leading to a depletion of tetrahydrofolate. This starves the cell of the necessary building blocks for DNA synthesis and repair, ultimately halting proliferation. mdpi.com
Cell Cycle and Mitosis: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and apoptosis. umich.edu Similarly, inhibition of Aurora kinases, another potential target for quinazolines, would also cause severe mitotic defects.
Protein Homeostasis: Inhibition of Hsp90 disrupts cellular proteostasis, leading to the degradation of numerous oncogenic client proteins and inducing a cellular stress response. nih.gov
Based on a thorough review of the available scientific literature, there is no specific information detailing the in vitro biological activities for the compound This compound that corresponds to the requested outline.
The search results indicate that while the broader class of quinazolines and some of its derivatives have been investigated for various biological effects, data specifically on the antiproliferative, apoptotic, anti-inflammatory, antimicrobial, antiviral, or antiprotozoal activities of This compound is not present in the accessed resources.
Research has been conducted on structurally related compounds, for instance:
6-fluoro-quinazoline-2,4-diamine (DCR 137) has been identified as a potential inhibitor of Chikungunya and Ross River viruses. nih.gov
Derivatives of 6-fluoro-7-(1-piperazino)quinazolines have shown inhibitory effects on TNF-alpha production. nih.gov
Various 2,4-disubstituted quinazoline derivatives have been synthesized and tested for anti-influenza A virus activity. nih.gov
7-aryl-2,4-diaminoquinazolines have been explored for their antibacterial properties as DHFR inhibitors. nih.gov
The related compound 7-Fluoro-6-nitroquinazolin-4(3H)-one is primarily described as a key intermediate in the synthesis of multi-targeted kinase inhibitors. nih.govresearchgate.net
However, these findings are specific to molecules that are structurally different from This compound . The precise biological activities of a compound are highly dependent on its exact chemical structure, including the position of functional groups. Therefore, extrapolating data from these related but distinct molecules to describe the specific activities of This compound would be scientifically inaccurate.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified sections and subsections.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org For 7-Fluoro-6-nitroquinazoline-2,4-diamine, the central quinazoline (B50416) ring system is expected to be largely planar. However, the exocyclic amino groups at positions 2 and 4, along with the nitro group at position 6, can exhibit rotational freedom, leading to various conformations. The stability of these conformers is influenced by steric hindrance and electronic effects. libretexts.org For instance, the orientation of the amino groups will be governed by potential hydrogen bonding interactions and steric clashes with adjacent atoms.
Table 1: Predicted Conformational Features of this compound
| Molecular Feature | Predicted Conformation/Dynamic Behavior | Influencing Factors |
|---|---|---|
| Quinazoline Core | Largely planar, with minor puckering. | Inherent aromaticity of the fused ring system. |
| 2,4-Diamine Groups | Rotation around the C-N bonds. | Steric hindrance, intramolecular hydrogen bonding. |
| 6-Nitro Group | Potential twisting relative to the ring plane. | Steric repulsion from adjacent atoms. |
Ligand-Protein Docking Studies for Target Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. youtube.com The 2,4-diaminoquinazoline scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. abap.co.inmdpi.com Therefore, docking studies for this compound would likely focus on the ATP-binding site of various protein kinases.
Docking simulations on analogous 2,4-diaminoquinazoline derivatives have shown that the diamino groups are crucial for forming key hydrogen bond interactions with the hinge region of kinase active sites. nih.govnih.gov For example, in studies with p21-activated kinase 4 (PAK4) and Epidermal Growth Factor Receptor (EGFR), the amino groups of the quinazoline core consistently form hydrogen bonds with backbone atoms of key residues like methionine or leucine (B10760876) in the hinge region. nih.govnih.gov The fused aromatic ring system typically engages in hydrophobic and π-π stacking interactions within the binding pocket. nih.gov
A hypothetical docking of this compound into a kinase active site would be expected to show a similar binding mode. The N1 atom and the 2-amino group would likely act as a hydrogen bond donor/acceptor "clamp" to the hinge region, a canonical interaction for this class of inhibitors.
Table 2: Representative Protein Targets and Predicted Interactions for this compound
| Potential Protein Target | Key Active Site Residues | Predicted Interaction Type |
|---|---|---|
| EGFR Kinase | Met793, Leu718 | Hydrogen bonding with quinazoline N1 and 2-amino group. researchgate.net |
| PAK4 Kinase | Leu396, Val329 | Hydrogen bonding with the diaminoquinazoline core. nih.gov |
| Dihydrofolate Reductase | Asp54, Ile14 | Hydrogen bonding with key acidic and hydrophobic residues. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing a mathematical model, the activity of new, unsynthesized molecules can be predicted. frontiersin.org
To build a QSAR model for this compound, a series of analogues with varied substituents would first need to be synthesized and tested for a specific biological activity (e.g., inhibition of a particular kinase). Various molecular descriptors for each analogue—such as electronic, steric, and hydrophobic parameters—would then be calculated. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are used to generate an equation that relates these descriptors to the observed activity. biointerfaceresearch.com QSAR studies on other quinazoline derivatives have successfully created predictive models for anticancer and antimalarial activities, highlighting the importance of specific topological and electronic descriptors. nih.govresearchgate.net Such models can guide the design of more potent derivatives of the target compound by indicating which structural modifications are likely to enhance activity. biointerfaceresearch.com
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for this compound would be based on its key structural motifs.
This model would likely include:
Two hydrogen bond donors (the amino groups).
One or two hydrogen bond acceptors (the pyrimidine (B1678525) nitrogens).
An aromatic ring feature.
Once developed, this pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening). nih.gov This process filters for molecules that possess the same essential features in the correct spatial arrangement, thereby identifying novel compounds that could have similar biological activity. This approach has been successfully used to discover new kinase inhibitors based on different scaffolds. nih.govrsc.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These calculations provide insights into molecular stability, reactivity, and spectroscopic properties. researchgate.net For this compound, DFT calculations could determine several key parameters.
The distribution of electron density and the electrostatic potential surface would reveal the most electron-rich and electron-poor regions of the molecule. The nitro group at position 6 is a strong electron-withdrawing group, which would significantly polarize the aromatic ring system. researchgate.net The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are critical indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) suggests the molecule's kinetic stability; a smaller gap implies higher reactivity. researchgate.net Calculations on related aromatic nitro compounds are often used to predict properties like sensitivity and reactivity. researchgate.net
Table 3: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Characteristic for this compound | Significance |
|---|---|---|
| Electrostatic Potential | Negative potential near pyrimidine nitrogens and nitro group oxygens; Positive potential near amino hydrogens. | Indicates sites for electrophilic and nucleophilic attack, and hydrogen bonding. |
| HOMO-LUMO Gap | A relatively small gap is expected due to the extended π-system and nitro group. | Suggests potential for charge-transfer interactions and moderate to high reactivity. |
| Dipole Moment | A significant dipole moment is expected due to the asymmetric placement of polar fluoro and nitro groups. | Influences solubility and binding interactions in a polar active site. |
In Silico Prediction of Molecular Interactions with Biological Targets
This area integrates the findings from docking, MD simulations, and quantum chemistry to provide a comprehensive prediction of how this compound will interact with biological targets. The primary interactions are predicted to be with the ATP-binding pocket of protein kinases.
The in silico analysis suggests a multi-point binding mechanism:
Hydrogen Bonding: The 2,4-diamino groups and the N1 of the quinazoline ring are predicted to form strong, directional hydrogen bonds with the kinase hinge region, anchoring the inhibitor. nih.govnih.gov
Hydrophobic and π-Stacking Interactions: The planar quinazoline ring system is ideally suited to form hydrophobic and π-stacking interactions with aromatic and aliphatic residues in the active site. nih.gov
Influence of Substituents: The 7-fluoro group can enhance binding affinity through favorable polar interactions and by modulating the electronic character of the ring. The 6-nitro group, being strongly electron-withdrawing, significantly alters the electronic landscape of the molecule, which can influence binding affinity and selectivity. researchgate.net
Collectively, these computational predictions provide a robust hypothesis for the mechanism of action of this compound, marking it as a promising scaffold for the development of targeted inhibitors and warranting further experimental investigation.
Q & A
Q. What are the key synthetic pathways for 7-fluoro-6-nitroquinazoline-2,4-diamine, and how do reaction conditions influence yield?
The synthesis of quinazoline derivatives often involves nitration and substitution reactions. For example, 7-fluoro-6-nitroquinazolin-4(3H)-one (a structurally related compound) is synthesized by nitrating 7-fluoroquinazolin-4(3H)-one using concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour . For this compound, the diamine groups at positions 2 and 4 may require reductive amination or nucleophilic substitution of halogen intermediates. Key factors include:
- Temperature control : Excessive heat may lead to nitro group decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Recrystallization from acetic acid improves purity .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of analytical techniques:
- HPLC : Assess purity (>98% as per industrial standards) with a C18 column and UV detection at 254 nm .
- X-ray crystallography : Confirm planarity of the quinazoline ring and nitro group orientation. For example, crystallographic data for analogs show deviations <0.05 Å from planarity .
- Mass spectrometry : Verify molecular weight (e.g., 336.68 g/mol for related compounds) .
Q. What are the primary physicochemical properties of this compound relevant to pharmacological studies?
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?
Comparative studies of analogs (e.g., N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine) reveal:
- Fluoro vs. chloro substitution : Fluorine enhances electronegativity, improving binding to kinase ATP pockets .
- Nitro group position : A nitro group at position 6 increases steric hindrance but stabilizes π-π stacking in hydrophobic domains .
Methodological approach : - Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., Raf kinase).
- Validate with kinase inhibition assays (IC₅₀ measurements) .
Q. What experimental strategies resolve contradictions in reported biological activity data for quinazoline derivatives?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
- Theoretical alignment : Link results to established mechanisms (e.g., ATP-competitive inhibition) to contextualize outliers .
Q. How can factorial design optimize the synthesis of this compound?
Implement a 2³ factorial design to test variables:
- Factors : Temperature (70°C vs. 90°C), catalyst loading (5% vs. 10%), reaction time (6h vs. 12h).
- Response variables : Yield, purity, byproduct formation.
- Statistical analysis : Use ANOVA to identify significant interactions (p < 0.05) and optimize conditions .
Q. What role does the nitro group play in the compound’s stability under physiological conditions?
- Hydrolytic stability : Nitro groups resist hydrolysis at pH 7.4 but may undergo reduction in hypoxic environments (e.g., tumor microregions).
- Experimental validation : Incubate the compound in PBS (pH 7.4) and LC-MS/MS to track degradation products .
- Theoretical modeling : DFT calculations predict electron density shifts affecting redox potential .
Data-Driven Research Questions
Q. How can researchers reconcile crystallographic data with computational predictions for this compound?
- Overlay analysis : Compare X-ray structures (e.g., C–C bond lengths: 1.38–1.42 Å ) with DFT-optimized geometries.
- Energy minimization : Use Gaussian09 to refine torsional angles (e.g., nitro group twist: 12° in crystal vs. 10° in silico) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in quinazoline analogs?
- Library synthesis : Prepare derivatives with variations at positions 2, 4, and 6 (e.g., methoxy, amino, or halide substitutions) .
- Hierarchical clustering : Group compounds by IC₅₀ values and physicochemical descriptors (e.g., Tanimoto similarity >0.6) .
Methodological Framework
Q. How should researchers design assays to evaluate the compound’s potential as a multi-target kinase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
